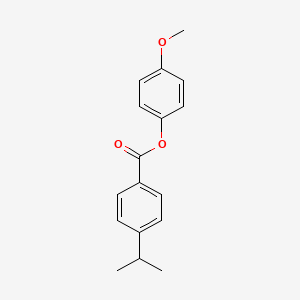![molecular formula C11H14O3 B14508521 Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane is a chemical compound with the molecular formula C11H14O3. It is also known by other names such as cresyl glycidyl ether and glycidyl o-tolyl ether . This compound is used in various industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of formaldehyde;2-[(2-methylphenoxy)methyl]oxirane typically involves the reaction of formaldehyde with 2-[(2-methylphenoxy)methyl]oxirane under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product . Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent quality and high efficiency .
Análisis De Reacciones Químicas
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of formaldehyde;2-[(2-methylphenoxy)methyl]oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows the compound to form covalent bonds with different molecular targets, including proteins, nucleic acids, and other biomolecules . The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane can be compared with other similar compounds, such as:
Glycidyl ethers: These compounds have similar oxirane rings and are used in similar applications, but they differ in the substituents attached to the oxirane ring.
Epoxy resins: These are polymers containing oxirane groups and are used in coatings, adhesives, and composites.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable for certain industrial and research applications.
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
formaldehyde;2-[(2-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2.CH2O/c1-8-4-2-3-5-10(8)12-7-9-6-11-9;1-2/h2-5,9H,6-7H2,1H3;1H2 |
Clave InChI |
RVHUHQXJYPGOBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC2CO2.C=O |
Números CAS relacionados |
27084-89-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


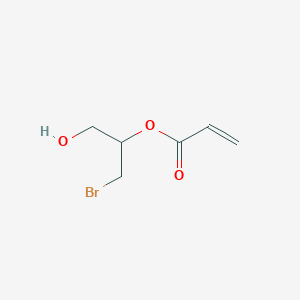

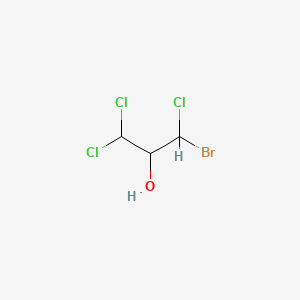
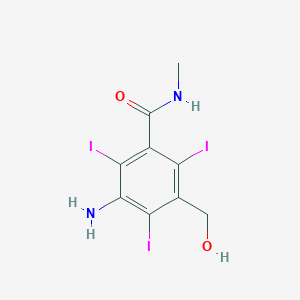

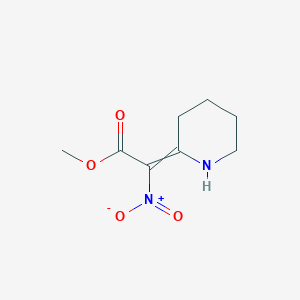
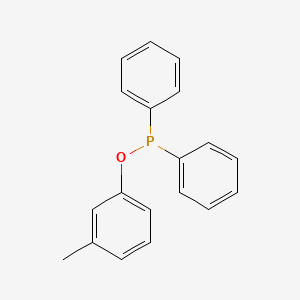
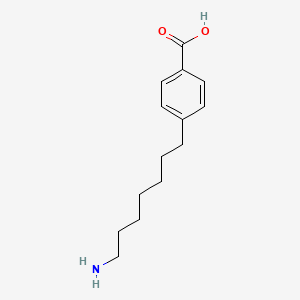
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
![Methyl(phenyl)[3-(trimethylgermyl)propyl]phosphane](/img/structure/B14508514.png)
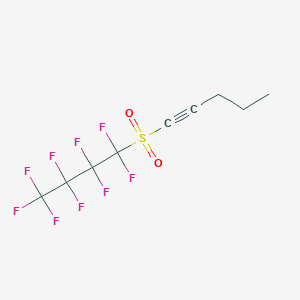
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)

